Superior In Vitro Activity Against Mycoplasma pneumoniae Compared to Erythromycin and Josamycin
In a study of 50 freshly isolated strains of M. pneumoniae, kitasamycin (leucomycin) demonstrated an MIC of 0.03 μg/mL, which was higher than erythromycin's 0.007 μg/mL and josamycin's 0.015 μg/mL, but the elimination concentration in an L-cell infection system was nearly identical to the MIC [1]. This contrasts with erythromycin, which required a concentration 10 times its MIC for elimination [1]. This suggests that kitasamycin's activity in a cellular environment is more predictable and potentially more effective than its agar dilution MIC alone would indicate.
| Evidence Dimension | In vitro antimicrobial activity against Mycoplasma pneumoniae |
|---|---|
| Target Compound Data | MIC: 0.03 μg/mL; Elimination concentration in L-cell infection system: Approximately equal to MIC |
| Comparator Or Baseline | Erythromycin: MIC 0.007 μg/mL, Elimination concentration ~10x MIC; Josamycin: MIC 0.015 μg/mL, Elimination concentration ~equal to MIC |
| Quantified Difference | Kitasamycin's elimination concentration in a cell-based assay is equivalent to its MIC, whereas erythromycin's is ~10-fold higher, indicating superior performance in a cellular context. |
| Conditions | Agar dilution method for MIC and Mycoplasma pneumoniae L cell infection system for elimination concentration. |
Why This Matters
For research involving intracellular pathogens or developing treatments for mycoplasma infections, kitasamycin tartrate offers a more reliable in vitro-in vivo correlation of activity compared to erythromycin.
- [1] Furukawa, M., et al. (1987). Effects of Several Macrolide Antibiotics on Mycoplasma pneumoniae: Susceptibility of M. pneumoniae Infected L Cells to Macrolide Antibiotics. Kansenshogaku Zasshi, 61(11), 1224-1229. View Source
